

Technical Profile: Hexyl[2-(morpholin-4-yl)ethyl]amine

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Compound of Interest

Compound Name: Hexyl[2-(morpholin-4-yl)ethyl]amine

CAS No.: 100392-32-3

Cat. No.: B2423762

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Bifunctional Scaffold for Medicinal Chemistry & Industrial Surfactants

Abstract

Hexyl[2-(morpholin-4-yl)ethyl]amine (PubChem CID: 21278415) is a secondary amine intermediate characterized by a bifunctional architecture: a lipophilic hexyl chain and a hydrophilic morpholine heterocycle, connected by an ethylene linker. This structural duality grants it unique amphiphilic properties, making it a critical building block in the synthesis of kinase inhibitors, sigma receptor ligands, and advanced corrosion inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application vectors in drug discovery and materials science.

Chemical Identity & Structural Analysis

This compound belongs to the class of

-alkylated aminoethylmorpholines. Unlike its lower homologs (methyl/ethyl), the hexyl derivative exhibits a distinct lipophilic profile (cLogP ~1.8), enabling better membrane permeability in

biological systems and superior surface activity in industrial formulations.

Parameter	Data
IUPAC Name	-(2-Morpholin-4-ylethyl)hexan-1-amine
Common Synonyms	4-(2-(Hexylamino)ethyl)morpholine; -Hexyl-2-morpholinoethanamine
Molecular Formula	
Molecular Weight	214.35 g/mol
InChIKey	FNPYUOOVHAHFGO-UHFFFAOYSA-N
CAS Registry	Not widely listed; refer to CID 21278415 for specific indexing.

Structural Pharmacophore

The molecule features three distinct functional zones:

- Morpholine Head: Hydrogen bond acceptor (ether oxygen) and moderate base (). Common pharmacophore in CNS drugs (e.g., Moclobemide).
- Ethyl Linker: Flexible spacer (2-carbon chain) preventing steric clash between the amine and the ring.
- Hexyl Tail: Lipophilic anchor (chain) that modulates solubility and protein binding affinity.

Physicochemical Properties

Note: Experimental data for this specific hexyl derivative is scarce in open literature. The values below represent high-confidence predictive models based on the homologous series (ethyl hexyl).

Property	Value (Predicted/Derived)	Implication for Research
Physical State	Clear to pale yellow liquid	Liquid handling required; likely viscous.
Boiling Point	~265–275 °C (at 760 mmHg)	High boiling point requires vacuum distillation for purification (0.1–1 mmHg).
LogP (Octanol/Water)	1.8 ± 0.2	Moderate lipophilicity; suitable for CNS penetration and cell-based assays.
(Secondary Amine)	10.2 ± 0.3	Highly basic; exists as a cationic species at physiological pH (7.4).
(Morpholine N)	8.3 ± 0.2	Secondary ionization center; acts as a buffer in acidic media.
Water Solubility	Low (Free Base) / High (Salt)	Free base requires organic cosolvents (DMSO, MeOH). Salts (HCl) are water-soluble.
Refractive Index		Useful for monitoring purity during distillation.

Synthesis & Manufacturing Protocols

For research-grade purity (>98%), Method A (Reductive Amination) is the gold standard, avoiding the over-alkylation byproducts common in direct alkylation.

Method A: Reductive Amination (Recommended)

Mechanism: Condensation of hexanal with 4-(2-aminoethyl)morpholine followed by selective reduction.

Reagents:

- 4-(2-Aminoethyl)morpholine (1.0 eq)

- Hexanal (1.05 eq)
- Sodium Triacetoxyborohydride () (1.4 eq)
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic Acid (catalytic)

Protocol:

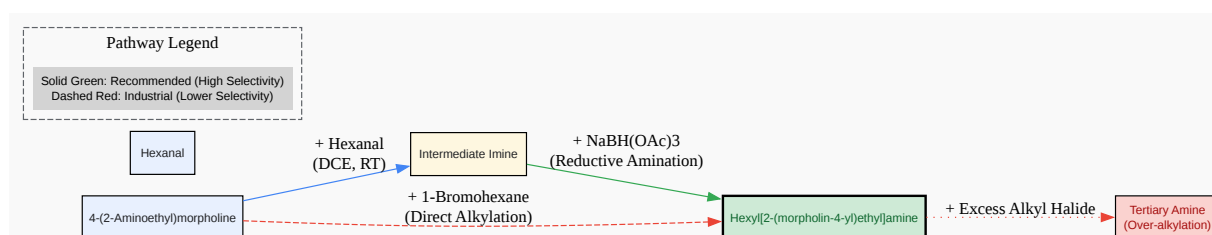
- Imine Formation: In a dry flask under , dissolve 4-(2-aminoethyl)morpholine in DCE. Add Hexanal dropwise. Stir for 30–60 minutes at room temperature. Note: A slight exotherm indicates imine formation.
- Reduction: Cool to 0°C. Add portion-wise over 15 minutes. (Use of mild reducing agent prevents reduction of the aldehyde to hexanol).
- Quench: Stir overnight at RT. Quench with saturated solution.[1]
- Extraction: Extract aqueous layer with DCM (). Wash combined organics with brine.[1]
- Purification: Dry over , filter, and concentrate. Purify via flash chromatography (Silica; gradient DCM:MeOH: 90:10:1).

Method B: Direct Alkylation (Industrial Route)

Mechanism: Nucleophilic substitution of 1-bromohexane by 4-(2-aminoethyl)morpholine.

- Risk: High probability of forming the tertiary amine (di-hexyl) byproduct.

- Control: Use a large excess of the amine (3–5 eq) to favor mono-alkylation, then distill off the excess starting material.



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Figure 1: Synthetic pathways comparing high-fidelity reductive amination vs. direct alkylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

- NMR (400 MHz,
):
 - 3.70 (t, 4H, Morpholine
)
 - 2.65 (t, 2H,
-ethyl).
 - 2.58 (t, 2H,
-hexyl).

- 2.45 (m, 6H, Morpholine + Ethyl linker).
- 1.45 (quint, 2H, Hexyl).
- 1.28 (m, 6H, Hexyl bulk).
- 0.88 (t, 3H, Terminal methyl).
- Mass Spectrometry (ESI+):
 - : Observed .
 - Fragmentation: Expect loss of the morpholine ring (86 fragment) or cleavage at the ethyl linker.

Applications in Research & Industry

A. Medicinal Chemistry (Linker Strategy)

The hexyl-morpholine motif is a classic "solubilizing tail" used to optimize the pharmacokinetic (PK) profile of drug candidates.

- Sigma Receptor Ligands: The morpholine nitrogen mimics the basic center required for Sigma-1 receptor binding, while the hexyl chain occupies the hydrophobic pocket.
- PROTACs: Used as a linker to connect E3 ligase ligands to target proteins, where the amine provides a handle for conjugation.

B. Corrosion Inhibition

In industrial water systems (boilers, cooling towers), this compound acts as a mixed-type inhibitor.

- Mechanism: The morpholine head adsorbs to the metal surface (via lone pair electrons), while the hexyl tail forms a hydrophobic barrier, repelling water and aggressive ions (

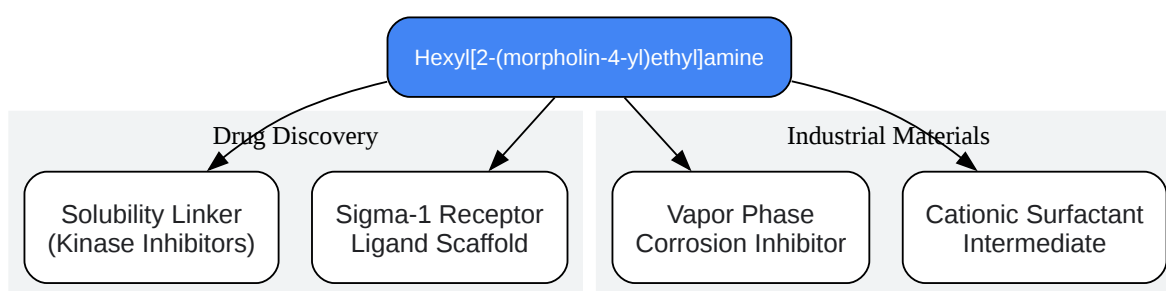
).

- Efficiency: Superior to morpholine alone due to the increased surface coverage provided by the alkyl chain.

C. Chemical Biology (Fluorescent Probes)

Used to derivatize naphthalimide fluorophores. The morpholine group prevents aggregation-caused quenching (ACQ) and targets the probe to lysosomes (due to the acidic

protonating the amine).



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Figure 2: Functional application vectors across pharmaceutical and industrial domains.

Safety & Handling (SDS Highlights)

- GHS Classification:
 - Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Handling:
 - Always handle in a fume hood.
 - Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to amines).

- Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (exothermic reaction).
- Storage: Store under inert gas (N₂ or Ar) to prevent oxidation of the amine or absorption of atmospheric moisture (carbamate formation).

References

- PubChem. **Hexyl[2-(morpholin-4-yl)ethyl]amine** (CID 21278415). National Library of Medicine. Available at: [\[Link\]](#)
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Sources

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